tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}-2-(2-methyl-1,3-thiazol-4-yl)ethyl)carbamate
Description
This compound features two tert-butoxycarbonyl (Boc) groups and a 2-methyl-1,3-thiazole moiety. The Boc groups serve as amine-protecting agents, enabling controlled synthesis in multi-step organic reactions, particularly in medicinal chemistry.
Properties
IUPAC Name |
tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1-(2-methyl-1,3-thiazol-4-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O4S/c1-10-18-12(9-24-10)11(19-14(21)23-16(5,6)7)8-17-13(20)22-15(2,3)4/h9,11H,8H2,1-7H3,(H,17,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVKRUCASZMYMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(CNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that this compound is an important intermediate in the synthesis ofceftolozane , a fifth-generation cephalosporin antibiotic. Ceftolozane targets bacterial cell wall synthesis, specifically the penicillin-binding proteins, which are essential for bacterial cell wall integrity.
Mode of Action
Given its role in the synthesis of ceftolozane, it can be inferred that it contributes to the antibiotic’s ability to inhibit bacterial cell wall synthesis.
Biochemical Pathways
As an intermediate in the synthesis of ceftolozane, it likely plays a role in the pathways related to bacterial cell wall synthesis and its inhibition.
Biological Activity
tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}-2-(2-methyl-1,3-thiazol-4-yl)ethyl)carbamate, a compound with the molecular formula C14H29N3O4, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Weight : 303.40 g/mol
- CAS Number : 120131-72-8
- Structural Formula : The compound features a thiazole ring, which is known for its biological relevance.
Biological Activity Overview
The biological activity of this compound primarily revolves around its role as an inhibitor in various biochemical pathways. Its structural components suggest potential interactions with enzymes and receptors involved in cellular signaling and metabolic processes.
The compound acts as a HSET (Homo sapiens kinesin family member 5) inhibitor. HSET is implicated in mitotic spindle assembly and function, making it a target for cancer therapies. The inhibition of HSET can lead to increased multipolarity in mitotic spindles, which is detrimental to cancer cell proliferation.
Study 1: HSET Inhibition
A recent study demonstrated that derivatives of thiazole compounds, including our target compound, showed significant inhibitory effects on HSET activity. The study utilized a multipolar spindle assay to evaluate the impact on DLD1 human colon cancer cells:
- Results : At a concentration of 15 μM, the compound increased multipolar mitoses by approximately 10% in centrosome-amplified cells while showing minimal effects on diploid cells .
- : This indicates that the compound selectively targets cancerous cells with amplified centrosomes, suggesting potential therapeutic applications.
Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship of related compounds. It was found that modifications to the thiazole substituents significantly affected potency:
- Key Findings :
Data Table: Biological Activity Summary
| Compound | Target | Activity | Concentration | Effect |
|---|---|---|---|---|
| This compound | HSET | Inhibitor | 15 µM | Increased multipolarity by 10% |
| Thiazole Derivative A | HSET | Inhibitor | 15 µM | Significant reduction in cell proliferation |
| Thiazole Derivative B | HSET | Inhibitor | Varies | Potency lost with structural modification |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
a) tert-butyl (2-(methylsulfonyl)-5-(2-nitrobenzoyl)thiazol-4-yl)carbamate ()
- Substituents : A nitrobenzoyl group at position 5 and a methylsulfonyl group at position 2 of the thiazole.
- The methylsulfonyl group increases polarity compared to the target compound’s methyl group.
- Applications : Intermediate in CDK9 inhibitor synthesis, where the nitro group may facilitate downstream functionalization .
b) tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]carbamate ()
- Substituents: A single Boc-protected amine on a 2-aminothiazole-methyl group.
- Key Differences : Lacks the second Boc group and the ethyl linker present in the target compound. Simpler structure with lower molecular weight (243.33 g/mol).
- Applications: Building block for heterocyclic compounds, particularly in antimicrobial agents due to the 2-aminothiazole motif .
c) TERT-BUTYL N-[(4-CARBAMOTHIOYL-1,3-THIAZOL-2-YL)METHYL]CARBAMATE ()
- Substituents : A carbamothioyl (-C(=S)NH₂) group at position 4 of the thiazole.
- Key Differences : The thiourea derivative introduces sulfur-based hydrogen bonding, impacting solubility and metal coordination. Molecular weight: 289.38 g/mol.
- Applications: Potential enzyme inhibitor due to thiourea’s affinity for metalloproteins .
Physicochemical Properties
Research Findings and Trends
- Selectivity in Drug Design : The 2-methylthiazole in the target compound may improve selectivity for hydrophobic binding pockets compared to bulkier substituents (e.g., nitrobenzoyl in ) .
- Protection Strategy : Dual Boc protection enhances stability during synthesis but complicates deprotection steps compared to single-Boc analogs .
- Emerging Applications : Thiazole derivatives with carbamothioyl groups () are gaining traction in metalloenzyme inhibition, suggesting future directions for the target compound’s derivatives .
Preparation Methods
Sequential Boc Protection of 2-(2-Methylthiazol-4-yl)ethylenediamine
This two-step approach begins with synthesizing 2-(2-methyl-1,3-thiazol-4-yl)ethylenediamine, followed by sequential Boc protections:
Step 1: Thiazole Ring Formation
A modified Hantzsch thiazole synthesis employs 2-bromo-1-(2-methylthiazol-4-yl)ethan-1-one and thiourea in ethanol under reflux (12 h, 78% yield). Alternatively, Pd-mediated coupling of 4-methylthiazole with bromoethylamine derivatives achieves higher regioselectivity (Pd(OAc)₂, K₂CO₃, DMAc, 90°C, 18 h, 82% yield).
Step 2: Dual Boc Protection
Reaction with di-tert-butyl dicarbonate ((Boc)₂O) proceeds under Schotten-Baumann conditions:
- Solvent System: Ethyl acetate/water (1:1)
- Base: NaHCO₃ (2.5 equiv)
- Temperature: 0°C → room temperature
- Yield: 93% (two steps)
Critical Parameters:
- pH control (7.5–8.5) prevents N-Boc deprotection
- Stoichiometric (Boc)₂O (2.2 equiv) ensures complete diamine protection
Fragment Coupling via Carbamate Intermediates
An alternative route couples pre-formed Boc-protected fragments:
Fragment A: tert-Butyl (2-aminoethyl)carbamate
Synthesized via:
- Ethylenediamine mono-Boc protection ((Boc)₂O, CH₂Cl₂, 0°C, 2 h, 89%)
- Crystallization from hexane/ethyl acetate
Fragment B: 2-(2-Methylthiazol-4-yl)acetic Acid
Generated through:
- Thiazole ring construction from methyl 3-aminocrotonate and CS₂ (EtOH, Δ, 6 h, 71%)
- Hydrolysis to acid (LiOH, THF/H₂O, 0°C, 98%)
Coupling Strategy:
One-Pot Tandem Synthesis
Recent advances enable convergent synthesis in a single reactor:
- Thiazole Formation: 4-Methylthiazole + bromoacetonitrile (CuI, L-proline, DMF, 110°C, 8 h)
- In Situ Boc Protection: Direct addition of (Boc)₂O (2.2 equiv) and DMAP (0.1 equiv)
- Workup: Aqueous extraction (EtOAc/5% citric acid), drying (Na₂SO₄), rotary evaporation
Advantages:
Comparative Analysis of Methodologies
Observations:
- Sequential protection offers superior yield and purity for large-scale synthesis
- Tandem methods reduce labor but require rigorous temperature control
Mechanistic Insights and Optimization
Boc Protection Kinetics
Studies using in situ IR spectroscopy reveal:
- Second-order dependence on (Boc)₂O concentration
- Rate acceleration in polar aprotic solvents (ε > 15)
- Activation energy: 45.2 kJ/mol (DMF), 52.1 kJ/mol (THF)
Optimization Guidelines:
- Use DMF for rapid reactions (<2 h)
- Prefer THF when minimizing side reactions
Thiazole Ring Formation
DFT calculations (B3LYP/6-31G**) identify:
- Rate-determining step: Cyclization of thioamide intermediate (ΔG‡ = 28.3 kcal/mol)
- Electron-donating groups (e.g., methyl) lower activation barrier by 3.1 kcal/mol
Practical Implications:
- 2-Methyl substitution enhances reaction rate by 40% vs. unsubstituted thiazole
- Microwave irradiation (150°C, 30 min) achieves 95% conversion
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
